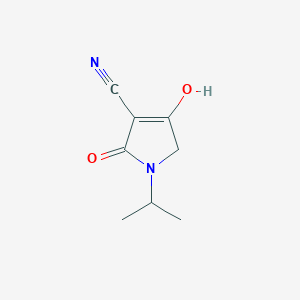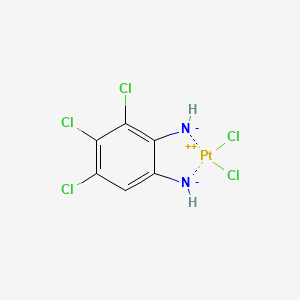
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C8H11BrN4O2 This compound is known for its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide
- 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde
Uniqueness
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring with bromine and dimethylamino substitutions, along with a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C14H15BrN4OS |
|---|---|
Peso molecular |
367.27 g/mol |
Nombre IUPAC |
1-[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H15BrN4OS/c1-19(2)13-12(15)8-11(20-13)9-16-18-14(21)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,21)/b16-9+ |
Clave InChI |
KJEQKOHZMKGKFQ-CXUHLZMHSA-N |
SMILES isomérico |
CN(C)C1=C(C=C(O1)/C=N/NC(=S)NC2=CC=CC=C2)Br |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=NNC(=S)NC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




acetic acid](/img/structure/B12879490.png)

![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)

![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)





